(4-nitrophenyl) N-pyridin-3-ylcarbamate
Description
Properties
IUPAC Name |
(4-nitrophenyl) N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(14-9-2-1-7-13-8-9)19-11-5-3-10(4-6-11)15(17)18/h1-8H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJLMBYELLDOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434991 | |
| Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56402-87-0 | |
| Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 3-aminopyridine is treated with a stoichiometric equivalent of 4-nitrophenyl chloroformate in the presence of a tertiary amine base, such as triethylamine (TEA). The base neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient nucleophilic attack.
Key parameters include:
-
Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as hydrolysis of the chloroformate.
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Solvent : Polar aprotic solvents like THF enhance solubility of intermediates, while DCM facilitates easier workup.
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Stoichiometry : A 1:1 molar ratio of chloroformate to amine ensures minimal residual starting material, though a slight excess (1.1 equivalents) of chloroformate may improve yields.
Workup and Purification
Post-reaction, the mixture is diluted with ethyl acetate and washed sequentially with dilute HCl (to remove excess TEA), saturated NaHCO₃ (to neutralize residual acid), and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the product as a crystalline solid.
Representative Data:
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Melting Point | 132–135°C |
| ¹H NMR (CDCl₃) | δ 8.45 (d, 1H), 8.21 (d, 2H), 7.89 (m, 1H), 7.45 (d, 2H), 6.99 (m, 1H) |
Coupling Agent-Assisted Synthesis
For scenarios where chloroformates are inaccessible, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable carbamate formation from 4-nitrophenol and 3-aminopyridine.
Protocol and Conditions
A mixture of 4-nitrophenol, 3-aminopyridine, and EDC is stirred in DCM at 0°C. Hydroxybenzotriazole (HOBt) is often added to suppress racemization and enhance coupling efficiency. After 12–24 hours at room temperature, the urea byproduct is filtered, and the filtrate is processed as described in Section 1.2.
Advantages:
Limitations:
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Lower yields (70–78%) compared to chloroformate method.
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Requires stringent exclusion of moisture to prevent hydrolysis.
Solid-Phase Synthesis for High-Throughput Applications
Recent adaptations of solid-phase techniques, inspired by peptide synthesis, utilize Wang resin-bound 4-nitrophenol. Activation with carbonyl diimidazole (CDI) followed by coupling with 3-aminopyridine in DMF affords the carbamate, which is cleaved from the resin using trifluoroacetic acid (TFA).
Key Steps
Yield and Purity:
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Yield : 65–75%
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Purity (HPLC) : ≥95%
Comparative Analysis of Methods
The table below summarizes the efficacy of each approach:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chloroformate-Mediated | 85–92 | 98 | High | Moderate |
| Coupling Agent-Assisted | 70–78 | 95 | Moderate | Low |
| Solid-Phase | 65–75 | 95 | Low | High |
Crystallographic and Spectroscopic Insights
X-ray diffraction studies of analogous nitroaryl carbamates reveal planar configurations stabilized by intramolecular hydrogen bonding between the carbamate oxygen and pyridinic nitrogen. This structural rigidity correlates with the compound’s thermal stability (decomposition >250°C).
¹³C NMR analysis confirms the carbamate carbonyl resonance at δ 155–157 ppm, while IR spectroscopy shows characteristic stretches at 1720 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂).
Industrial-Scale Considerations
Patented protocols emphasize the use of zinc chloride as a Lewis acid catalyst in THF to accelerate chloroformate-amine reactions, reducing reaction times from 12 hours to 4–6 hours. Additionally, recrystallization from petroleum ether/ethyl acetate (9:1) enhances yield to >95% on multi-kilogram scales .
Chemical Reactions Analysis
3-Pyridinylcarbamic acid 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted carbamates.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (4-nitrophenyl) N-pyridin-3-ylcarbamate typically involves the reaction of 3-aminopyridine with 4-nitrophenyl chloroformate under controlled conditions. This reaction results in the formation of the carbamate through nucleophilic substitution, which is a common method for creating carbamate derivatives.
Chemical Reactions and Mechanisms
- Nucleophilic Substitution : The ester group can be targeted by nucleophiles, leading to the formation of substituted carbamates.
- Hydrolysis : In the presence of water and a base or acid, the ester can hydrolyze to yield 3-pyridinylcarbamic acid and 4-nitrophenol.
- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
2.1. Proteomics
In proteomics, this compound is utilized for the covalent modification of proteins. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in studying protein interactions and functions. This compound is particularly valuable for labeling studies where tracking protein dynamics is crucial.
2.2. Neuroprotective Studies
Recent studies have highlighted the neuroprotective properties of aromatic carbamates, including derivatives similar to this compound. These compounds have been shown to protect neurons from apoptosis induced by various stressors. For instance, research demonstrated that certain aromatic carbamates could protect up to 80% of neurons against etoposide-induced apoptosis at low concentrations . This mechanism involves increasing the Bcl-2/Bax ratio, promoting an anti-apoptotic state.
Case Studies
Mechanism of Action
The mechanism of action of 3-Pyridinylcarbamic acid 4-nitrophenyl ester involves its ability to form covalent bonds with nucleophilic sites on proteins and peptides . This modification can alter the biological activity of the target molecules, making it a valuable tool for studying protein function and interactions .
Comparison with Similar Compounds
Pyridine Derivatives with Nitrophenyl Groups
Compounds such as those in incorporate pyridine cores with 4-substituted phenyl groups (e.g., -Cl, -Br, -NO₂). Key differences include:
Amide vs. Carbamate Linkages
N-(4-Nitrophenyl)-3-oxobutanamide () shares the 4-nitrophenyl group but replaces the carbamate with an amide. Key distinctions:
Thiadiazole Derivatives ()
1,3,4-Thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide demonstrate strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. The nitro group likely enhances membrane penetration or target binding. In contrast, the target carbamate’s activity remains unexplored but may differ due to the carbamate’s slower hydrolysis and altered pharmacokinetics .
Other Carbamate Compounds
The carbamate in , (2-[(4-methylphenyl)sulfanyl]-3-pyridinyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate, shares a pyridinylmethyl carbamate structure but includes a trifluoromethyl (-CF₃) group. Key comparisons:
Reactivity and Stability Considerations
highlights the pH-dependent oxidation of 4-nitrophenyl boronic acid to 4-nitrophenol (rate constant: 0.0586 s⁻¹). While the target carbamate’s nitro group may similarly influence stability, carbamates generally exhibit greater hydrolytic resistance than boronic acids, especially under basic conditions (optimal pH ~11 for nitro group reactions) .
Data Tables
Table 1: Physical and Structural Properties
*Theoretical calculation based on molecular formula.
Research Findings and Implications
- Antimicrobial Potential: The nitro group’s presence in thiadiazoles () correlates with activity against Gram-negative bacteria. The target carbamate may exhibit similar effects but requires empirical validation .
- Synthetic Flexibility : Pyridine and carbamate frameworks (Evidences 2, 3, 5) allow diverse substitutions, enabling tailored electronic and steric properties.
- Stability Trade-offs : While carbamates resist hydrolysis, the nitro group may accelerate degradation under oxidative or basic conditions, as seen in boronic acid conversions .
Biological Activity
(4-nitrophenyl) N-pyridin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction between 3-aminopyridine and 4-nitrophenyl chloroformate. This process yields a carbamate that can undergo various chemical reactions, including:
- Nucleophilic Substitution : The ester group can be targeted by nucleophiles, forming substituted carbamates.
- Hydrolysis : In aqueous environments, it can hydrolyze to yield 3-pyridinylcarbamic acid and 4-nitrophenol.
- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and peptides. This mechanism is crucial for its interaction with various biological targets, potentially leading to therapeutic effects against diseases.
Biological Evaluations
Recent studies have focused on evaluating the compound's efficacy against various biological targets:
Antimicrobial Activity
Research has shown that derivatives of pyridine-based compounds exhibit varying degrees of antibacterial activity. For example, modifications to the structure of related compounds have demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported in the low to mid-single digit microgram range, indicating potent antibacterial properties .
Anticancer Activity
This compound and its derivatives have been evaluated for anticancer activities. In vitro studies indicated that certain derivatives could inhibit cell proliferation in human cancer cell lines. For instance, one study reported an IC50 value of less than 10 µM against HepG2 and A549 cells, suggesting strong antiproliferative effects while maintaining low cytotoxicity in normal cells .
Case Studies
- Antibacterial Evaluation : A series of pyridine derivatives were synthesized and tested for their antibacterial properties. Compound 17g exhibited significant activity against S. aureus, with an MIC of 4 µg/mL, demonstrating the influence of structural modifications on bioactivity .
- Anticancer Activity Assessment : In a study assessing various pyrimidine derivatives as RXRα antagonists, one compound showed a strong antagonist activity with an EC50 value of 1.68 µM and exhibited selective binding to RXRα with a Kd value of .
Data Tables
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| This compound | Antibacterial | S. aureus | MIC = 4 µg/mL |
| Derivative 17g | Anticancer | HepG2 | IC50 < 10 µM |
| Derivative 6A | RXRα Antagonist | A549 | EC50 = 1.68 µM |
Q & A
Q. What are the recommended synthetic routes for (4-nitrophenyl) N-pyridin-3-ylcarbamate?
The compound is typically synthesized via carbamate formation between 4-nitrophenol derivatives and pyridin-3-ylamine. A common approach involves activating the phenol group with a chloroformate or carbodiimide reagent, followed by coupling with the amine. For structural validation, X-ray crystallography (e.g., using SHELX programs for refinement ) or NMR spectroscopy is recommended. For example, crystallographic parameters such as unit cell dimensions (e.g., triclinic system with α, β, γ angles) should be cross-validated against computational models .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL/SHELXS) is widely used for refinement, particularly for small molecules . Key parameters include space group (e.g., ), lattice constants (e.g., ), and thermal displacement factors. For non-crystalline samples, FT-IR and mass spectrometry can corroborate functional groups (e.g., nitro and carbamate stretches) .
Q. What spectroscopic techniques are critical for verifying purity and structure?
- NMR : - and -NMR to confirm proton environments (e.g., aromatic protons from pyridine and nitrobenzene moieties).
- HPLC-MS : To assess purity and detect byproducts.
- UV-Vis : Useful for studying electronic transitions, especially if the compound is photoactive .
Advanced Research Questions
Q. How can experimental design address challenges in synthesizing this compound under mild conditions?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates without hydrolysis.
- Catalysis : Employ DMAP or other nucleophilic catalysts to improve carbamate coupling efficiency.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like nitro group reduction .
Q. What strategies resolve contradictions in reactivity data with biological targets (e.g., enzymes)?
Discrepancies in inhibition assays may arise from differences in assay conditions (pH, temperature) or competing reactions (e.g., hydrolysis of the carbamate group). To address this:
- Perform kinetic studies under controlled conditions (e.g., buffered solutions at physiological pH).
- Use fluorogenic or chromogenic substrates (e.g., 4-nitrophenyl derivatives in enzymatic assays ) to track real-time activity.
- Validate results with orthogonal methods like ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance).
Q. How does the nitro group influence the compound’s stability and pharmacological profile?
The nitro group enhances electrophilicity, making the compound prone to reduction or nucleophilic attack. Stability studies (e.g., accelerated degradation under UV light or varying pH) are critical. Toxicity screening (e.g., Ames test) is recommended, as nitroaromatics can exhibit mutagenicity . For drug development, consider prodrug strategies to mitigate instability.
Q. What computational methods are effective for predicting interactions of this compound with proteins?
- Molecular Docking : Tools like AutoDock Vina can predict binding modes to active sites (e.g., acetylcholinesterase).
- MD Simulations : GROMACS or AMBER for assessing dynamic stability of ligand-protein complexes.
- QSAR Models : Correlate structural features (e.g., nitro group position) with activity data to guide optimization .
Methodological Best Practices
- Crystallographic Refinement : Always cross-validate SHELX-refined structures with PLATON/CHECKCIF to detect overlooked symmetry or disorder .
- Data Reproducibility : Replicate enzymatic assays across multiple batches to account for lot-to-lot variability in compound synthesis.
- Safety Protocols : Handle nitroaromatics in fume hoods; monitor for mutagenic activity using in vitro assays (e.g., micronucleus test) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
